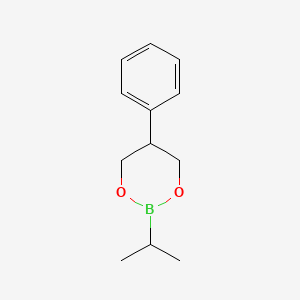
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring, which also includes oxygen and carbon atoms. The phenyl group attached to the ring adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of phenylboronic acid with an appropriate diol under dehydrating conditions. One common method is to react phenylboronic acid with isopropyl glycol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boron-containing ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Simpler boron compounds.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism by which 5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, facilitating reactions such as cross-coupling and catalysis. The phenyl group enhances the compound’s stability and reactivity by providing a rigid framework.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in similar applications.
2-Phenyl-1,3,2-dioxaborinane: Lacks the isopropyl group, making it less sterically hindered.
5-Phenyl-2-methyl-1,3,2-dioxaborinane: Contains a methyl group instead of an isopropyl group, affecting its reactivity and stability.
Uniqueness
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to the presence of both a phenyl group and an isopropyl group, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
89561-38-6 |
|---|---|
分子式 |
C12H17BO2 |
分子量 |
204.08 g/mol |
IUPAC名 |
5-phenyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO2/c1-10(2)13-14-8-12(9-15-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChIキー |
RAURZVRXNVUEAJ-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


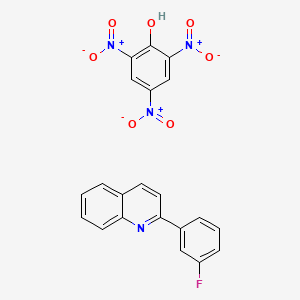
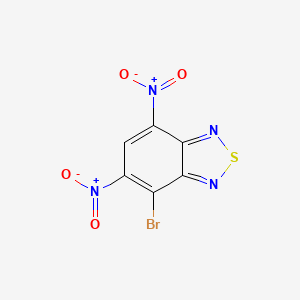
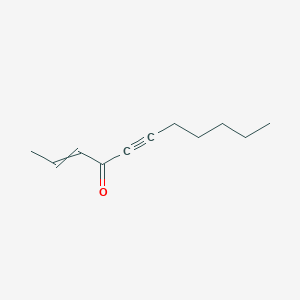

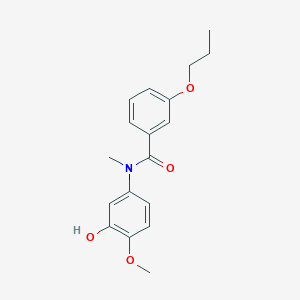
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
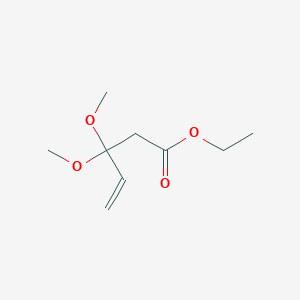
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
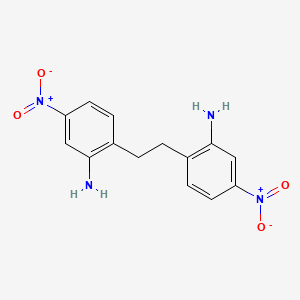
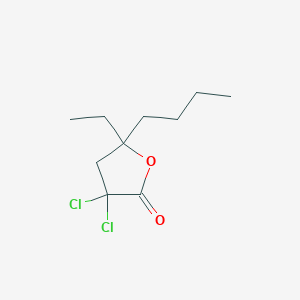
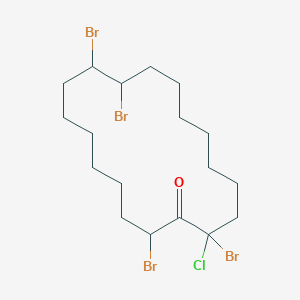
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)
